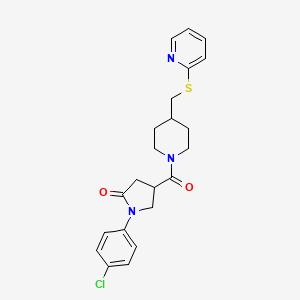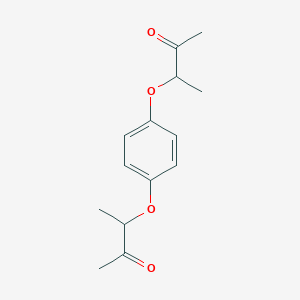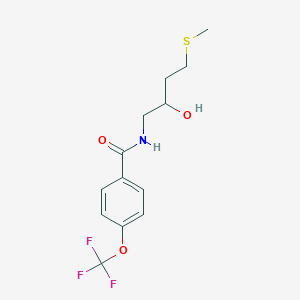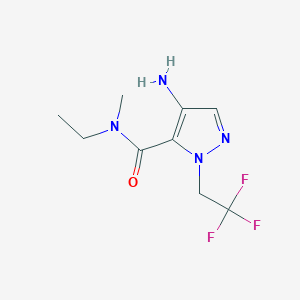![molecular formula C23H22N4O4 B2963820 2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile CAS No. 903190-94-3](/img/structure/B2963820.png)
2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dicarbonyl compound . The oxazole ring could be synthesized through a cyclodehydration reaction . The methoxyphenyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the oxazole ring is a five-membered ring containing an oxygen and a nitrogen atom, and the methoxyphenyl group is a benzene ring with a methoxy group attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the oxazole ring might undergo reactions at the carbon between the oxygen and nitrogen atoms. The piperazine ring could potentially be protonated at the nitrogen atoms, making it a good leaving group in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the polar nitrile, methoxy, and oxazole groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the synthesis of novel derivatives, including triazole derivatives, that show antimicrobial activities. These compounds, synthesized from various ester ethoxycarbonylhydrazones with primary amines, have shown good to moderate activities against tested microorganisms, highlighting their potential in addressing antibiotic resistance and microbial infections (Bektaş et al., 2007).
Synthesis and Biological Activity
Another area of application is the synthesis and evaluation of biological activities of conazole analogues. These analogues have been synthesized using green chemistry techniques under conventional, ultrasound, and microwave irradiation conditions. The compounds exhibited significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This research indicates the potential of such compounds in developing new therapeutic agents (Mermer et al., 2018).
Tubulin Polymerization Inhibitors
Derivatives of 2-(3-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile have also been investigated for their potential as tubulin polymerization inhibitors. These compounds have demonstrated excellent antiproliferative properties and the ability to inhibit tumor cell growth by inducing G2/M phase cell cycle blockade. Such findings suggest their utility in cancer therapy (Prinz et al., 2017).
Radioligand Development for Imaging
The compound and its derivatives have been explored in the development of radioligands for imaging purposes. For instance, carbon-11-labeled arylpiperazinylthioalkyl derivatives have been synthesized for potential use in Positron Emission Tomography (PET) imaging of serotonin receptors. These developments are crucial for advancing diagnostic tools in neurology and psychiatry (Gao et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with various receptors in the nervous system .
Mode of Action
This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Compounds that affect monoamine neurotransmitters can influence a variety of biochemical pathways, including those involved in mood regulation, alertness, and cognition .
Pharmacokinetics
Compounds with similar structures are often metabolized in the liver and excreted in the urine .
Result of Action
Compounds that affect monoamine neurotransmitters can have a variety of effects, including changes in mood, alertness, and cognition .
Eigenschaften
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-17-7-5-6-16(14-17)21-25-19(15-24)23(31-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)30-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQWWSIXRTUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B2963741.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963750.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2963753.png)

![6-Chloro-N-(2-methoxyethyl)-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine](/img/structure/B2963756.png)
![(Z)-methyl 2-(6-bromo-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963760.png)
